Isopropylmagnesium Chloride-Lithium Chloride

Halogen–Metal Exchange Reaction Kinetics Organomagnesium

The LiCl-activated 'Turbo Grignard' complex disrupts polymeric Schlenk aggregates to generate a discrete, highly nucleophilic magnesiumate species. This delivers Br/Mg exchange rates up to 10⁷-fold faster than conventional iPrMgCl at 0 °C while suppressing elimination side products. Process teams select it over other Turbo Grignards because it minimizes gaseous-byproduct generation, reducing reactor pressure hazards and simplifying venting during scale-up. For medicinal chemistry, it enables protecting-group-free diversification of sensitive heteroaryl bromides (esters, nitriles, ketones) and uniquely stabilizes tetrafluoroethyl magnesium intermediates for CF₂CF₂ transfer. Procure iPrMgCl·LiCl to cut step count, improve safety, and access fluorine-decorated libraries.

Molecular Formula C3H7Cl2LiMg
Molecular Weight 145.3 g/mol
CAS No. 807329-97-1
Cat. No. B3155660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylmagnesium Chloride-Lithium Chloride
CAS807329-97-1
Molecular FormulaC3H7Cl2LiMg
Molecular Weight145.3 g/mol
Structural Identifiers
SMILES[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
InChIInChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
InChIKeyDBTNVRCCIDISMV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 2 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropylmagnesium Chloride–Lithium Chloride (iPrMgCl·LiCl): Foundational Profile for Procurement and Differentiation


Isopropylmagnesium chloride–lithium chloride (CAS 807329‑97‑1), commonly designated iPrMgCl·LiCl and marketed as a "Turbo‑Grignard" reagent, is a mixed lithium–magnesium organometallic complex [REFS‑1]. The intentional inclusion of equimolar LiCl disrupts the Schlenk equilibrium of the parent Grignard, generating smaller, more soluble mixed Li : Mg : Cl clusters that exhibit dramatically enhanced nucleophilicity and kinetic reactivity in halogen–magnesium exchange processes [REFS‑2]. This complex is supplied as a solution in tetrahydrofuran (typically 1.0–1.3 M) and is employed primarily as a halogen–metal exchange agent and deprotonative metalation reagent in the construction of highly functionalized aromatic and heteroaromatic building blocks [REFS‑3].

Why iPrMgCl·LiCl Cannot Be Replaced by a Generic Grignard or Alternative Turbo‑Grignard


Standard isopropylmagnesium chloride (iPrMgCl) exists as polymeric aggregates in THF, leading to slow, incomplete halogen–magnesium exchanges and substantial side reactions with electrophilic functional groups [REFS‑1]. The LiCl component in iPrMgCl·LiCl dismantles these aggregates, producing a discrete magnesiumate species that performs Br/Mg exchange orders of magnitude faster and with markedly suppressed elimination side products [REFS‑2]. Other LiCl‑activated Grignards (e.g., s‑BuMgCl·LiCl) do not afford the same balance of exchange rate, functional‑group compatibility, and byproduct suppression; substituting iPrMgCl·LiCl with a non‑activated Grignard or an alternative Turbo‑Grignard frequently results in lower conversion, increased formation of gaseous byproducts, or decomposition of sensitive motifs such as esters, nitriles, or ketones [REFS‑3].

Quantitative Differentiation of iPrMgCl·LiCl Versus Comparators: Procurement‑Relevant Evidence


Kinetic Acceleration of Bromine–Magnesium Exchange: iPrMgCl·LiCl vs. iPrMgCl Alone

The presence of LiCl in iPrMgCl·LiCl confers a dramatic rate enhancement for Br/Mg exchange. In kinetic competition experiments, 2‑bromothiazole undergoes exchange with iPrMgCl·LiCl in THF at 0 °C approximately 10⁷‑fold faster than bromobenzene, while iPrMgCl alone exhibits only modest reactivity with unactivated aryl bromides under the same conditions [REFS‑1].

Halogen–Metal Exchange Reaction Kinetics Organomagnesium

Minimization of Gaseous Byproducts During Halogen–Magnesium Exchange: iPrMgCl/LiCl vs. s‑BuMgCl/LiCl

In halogen–magnesium exchange reactions, the organic substituent on magnesium influences the extent of competitive HBr elimination, a side reaction that generates gaseous byproducts and erodes yield. iPrMgCl/LiCl produces significantly less gaseous side product than s‑BuMgCl/LiCl under identical conditions [REFS‑1].

Process Chemistry Scale‑Up Safety Side Reaction Suppression

Functional Group Tolerance in Tetrafluoroethylation: iPrMgCl·LiCl Outperforms Other Metalating Agents

Tetrafluoroalkyl bromides undergo metalation with iPrMgCl·LiCl to generate organomagnesium intermediates that are stable at low temperature and react with a broad array of electrophiles (aldehydes, ketones, CO₂, cyclic sulfates, N‑sulfonylimines, nitrones, chlorophosphates, nonaflyl azide) without degradation of sensitive functionalities [REFS‑1].

Fluorine Chemistry Nucleophilic Alkylation Late‑Stage Functionalization

High‑Yielding Synthesis of Arylboronic Acids at 0 °C: iPrMgCl·LiCl vs. Direct Mg Insertion

iPrMgCl·LiCl enables the one‑pot conversion of aryl bromides to arylboronic acids in excellent yields at 0 °C via Br/Mg exchange followed by trapping with B(OMe)₃. In contrast, direct insertion of magnesium turnings into aryl bromides often requires higher temperatures or more forcing conditions [REFS‑1].

Boronic Acid Synthesis Suzuki–Miyaura Coupling Non‑Cryogenic Conditions

Stabilization of Tetrazole‑Derived Organometallics: iPrMgCl·LiCl Prevents Retro‑[2+3] Cycloaddition

Deprotonation of 1N‑PMB‑protected tetrazoles with iPrMgCl·LiCl at −60 °C in THF generates a stable metalated intermediate that does not undergo the typical retro‑[2+3] cycloaddition decomposition observed with other organometallic bases [REFS‑1].

Heterocycle Functionalization Tetrazole Chemistry Bioisostere Synthesis

Procurement‑Driven Application Scenarios for Isopropylmagnesium Chloride–Lithium Chloride


Late‑Stage Functionalization of Drug‑Like Heteroaromatics

The exceptional Br/Mg exchange kinetics of iPrMgCl·LiCl (up to 10⁷‑fold rate acceleration versus bromobenzene at 0 °C) enable selective metalation of complex heteroaryl bromides bearing sensitive groups (esters, nitriles, ketones) without competing decomposition [REFS‑1]. Medicinal chemistry laboratories prioritize iPrMgCl·LiCl for the rapid diversification of lead scaffolds, as it minimizes the need for protecting‑group strategies and reduces step count.

Safe, Scalable Synthesis of Organometallic Intermediates

Process chemistry groups select iPrMgCl·LiCl over alternative Turbo‑Grignards (e.g., s‑BuMgCl·LiCl) due to its lower propensity to generate gaseous byproducts during halogen–magnesium exchange [REFS‑1]. This attribute reduces reactor pressure hazards and simplifies venting requirements during scale‑up, making iPrMgCl·LiCl the reagent of choice for pilot‑plant campaigns and manufacturing of active pharmaceutical ingredients (APIs).

Preparation of Fluorinated Building Blocks for Medicinal and Agrochemical Chemistry

iPrMgCl·LiCl uniquely stabilizes tetrafluoroethyl magnesium intermediates, enabling nucleophilic transfer of the CF₂CF₂ group to aldehydes, ketones, CO₂, and other electrophiles [REFS‑1]. Research groups engaged in fluorine‑containing molecule discovery procure iPrMgCl·LiCl to access tetrafluoroethylene‑decorated compounds that are otherwise inaccessible using conventional organolithium or Grignard reagents, which induce decomposition of the fluorinated substrates.

Direct C‑5 Functionalization of Tetrazoles for Bioisostere Expansion

The demonstrated ability of iPrMgCl·LiCl to deprotonate 1N‑protected tetrazoles without triggering retro‑[2+3] cycloaddition [REFS‑1] opens a practical route to 5‑substituted tetrazoles. Pharmaceutical research teams use this method to generate diverse tetrazole libraries, capitalizing on the tetrazole motif as a metabolically stable carboxylic acid replacement in lead optimization programs.

Technical Documentation Hub

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